molecular formula C21H26ClN3O3S2 B2717718 N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride CAS No. 1215371-90-6

N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2717718
CAS No.: 1215371-90-6
M. Wt: 468.03
InChI Key: IREKVHFUFMKVCG-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride is a structurally complex small molecule featuring:

  • A methylsulfonyl-substituted benzamide core, enhancing solubility and electronic effects.
  • A dimethylaminoethyl side chain, likely influencing pharmacokinetics via basicity and hydrogen bonding.
  • A hydrochloride salt, improving stability and aqueous solubility.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-14-10-11-15(2)19-18(14)22-21(28-19)24(13-12-23(3)4)20(25)16-8-6-7-9-17(16)29(5,26)27;/h6-11H,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREKVHFUFMKVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CC=C3S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. The compound's molecular formula is C21H26ClN3O3S2C_{21}H_{26}ClN_{3}O_{3}S_{2}, with a molecular weight of approximately 468.0 g/mol .

This compound is characterized by the presence of a benzo[d]thiazole moiety, a dimethylamino group , and a methylsulfonyl group , which are known to contribute to its biological activity. The compound's design allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. Compounds containing benzo[d]thiazole and dimethylamino groups are often associated with significant pharmacological effects, including:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives show promise as antimicrobial agents.
  • Neuroprotective Effects : The dimethylamino group may enhance blood-brain barrier permeability, suggesting potential applications in neuropharmacology.

Comparative Biological Activity

To better understand the unique properties of this compound, it can be compared with structurally similar compounds. Below is a summary table highlighting key features and biological activities of related compounds:

Compound NameStructural FeaturesNotable Biological Activities
N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochlorideContains a phenoxy groupExhibits different cytotoxicity profiles
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochlorideSubstituted with methylsulfonyl groupPotentially different solubility and reactivity
N-(4-fluorobenzo[d]thiazol-2-yl)acetamideLacks dimethylamino substitutionSimpler structure may lead to varied pharmacological properties

This comparison underscores the potential for diverse biological activities based on slight structural variations.

Antitumor Studies

Recent studies have focused on the antitumor properties of related benzo[d]thiazole derivatives. One study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism was linked to the induction of apoptosis through activation of caspase pathways .

Antimicrobial Activity

Another research effort investigated the antimicrobial efficacy of thiazole derivatives. The findings indicated that certain derivatives displayed substantial antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. This suggests that modifications in the thiazole structure can enhance antimicrobial potency .

Neuropharmacological Research

In neuropharmacology, compounds similar to this compound were evaluated for their neuroprotective effects. Preliminary results showed potential in reducing oxidative stress markers in neuronal cell cultures, indicating a possible therapeutic role in neurodegenerative diseases .

Scientific Research Applications

The compound N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride is a synthetic organic compound with significant potential in various scientific and medical applications. This article will explore its applications in medicinal chemistry, pharmacology, and potential therapeutic uses, supported by data tables and relevant case studies.

Medicinal Chemistry

The compound's structural characteristics position it as a candidate for drug development, particularly in the following areas:

  • Antitumor Activity : Preliminary studies suggest that compounds similar to this one exhibit significant antitumor properties by inhibiting enzymes critical for tumor progression, such as ubiquitin ligases involved in protein degradation and cell cycle regulation. For instance, research has indicated that compounds with similar thiazole structures can effectively inhibit cancer cell proliferation through targeted signaling pathways.
  • Neuropharmacology : The presence of the dimethylamino group allows for potential interactions with neurotransmitter systems. Studies have shown that compounds with this functional group can cross the blood-brain barrier, suggesting possible applications in treating neurological disorders such as depression or anxiety by modulating serotonin and dopamine levels.

Pharmacological Studies

The pharmacological profile of the compound indicates interactions with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds structurally related to this one have demonstrated interactions with GPCRs, which are crucial for numerous physiological processes, including mood regulation and pain perception. This interaction could lead to the development of new therapeutic agents targeting these receptors.
  • Toxicological Profile : While the safety profile has not been extensively studied, initial findings indicate that it may pose risks if not handled properly. Acute toxicity studies suggest it can be harmful if ingested or if it comes into contact with skin.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of ubiquitin ligases
Neurotransmitter ModulationPotential effects on serotonin and dopamine levels
GPCR InteractionModulation of signaling pathways
ToxicityHarmful if swallowed or contacted

Notable Research Findings

Several studies underscore the potential of this compound:

  • A study highlighted its role as an inhibitor of tumor growth through specific signaling pathways involved in cancer cell proliferation.
  • Another investigation revealed that compounds with similar structures could modulate neurotransmitter levels, suggesting a possible role in treating neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Triazole-Thiones and Sulfonyl Derivatives

describes compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones ([7–9]) . Key differences include:

  • Core Heterocycle : The target compound uses a benzothiazole ring, whereas triazole-thiones ([7–9]) rely on a 1,2,4-triazole scaffold.
  • Substituent Effects : The methylsulfonyl group in the target compound may confer distinct electronic properties compared to phenylsulfonyl groups in [7–9].
  • Tautomerism : Triazole-thiones ([7–9]) exhibit thione-thiole tautomerism, absent in the target compound due to its rigid benzothiazole structure .
Benzamide Derivatives with Imidazole/Triazole Moieties

highlights N-(5-(2-(1H-benzimidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-yl)-substituted benzamides (e.g., 11a, b) and triazole-thiones (14, 15) . Comparative features:

  • Functional Groups : The target compound lacks the thiadiazole or purine moieties present in 11a, b and 15, respectively.
  • Synthetic Routes : Compounds in are synthesized via nucleophilic substitutions (e.g., benzoyl chloride reactions), whereas the target compound likely requires multi-step alkylation and sulfonylation .
Infrared (IR) Spectroscopy
  • Target Compound : Expected strong S=O stretches (~1300–1350 cm⁻¹ and ~1140–1200 cm⁻¹) from the methylsulfonyl group.
  • Triazole-Thiones ([7–9]) : Exhibit C=S stretches at 1247–1255 cm⁻¹ and lack carbonyl bands (1663–1682 cm⁻¹ in precursors [4–6]) .
  • Benzamide Derivatives (11a, b) : Display carbonyl (C=O) stretches near 1680 cm⁻¹, similar to the target compound’s benzamide core .

Physicochemical and Functional Properties

Property Target Compound Triazole-Thiones ([7–9]) Benzamide Derivatives (11a, b)
Solubility Enhanced by hydrochloride salt Moderate (polar sulfonyl groups) Variable (depends on substituents)
Tautomerism Absent Present (thione-thiole equilibrium) Absent
Bioactivity Potential Likely kinase/protease inhibition Antifungal/antimicrobial activity Anticancer (imidazole derivatives)

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride?

Answer: Key parameters include:

  • Solvent selection : Absolute ethanol or pyridine is often used for amide bond formation, as they stabilize intermediates and enhance reaction efficiency .
  • Catalytic additives : Glacial acetic acid (5 drops) can protonate amines, facilitating nucleophilic attack during condensation reactions .
  • Reaction time and temperature : Reflux (4–6 hours) ensures completion, while room-temperature stirring overnight may suffice for milder reactions .
  • Purification : Chromatography (silica gel) or recrystallization (methanol) is critical for isolating high-purity products .

Methodological Tip : Monitor reaction progress via TLC (e.g., Rf = 0.5 in ethyl acetate/hexane 3:7) and confirm purity using HPLC (>95% by C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions, centrosymmetric dimers) .
  • NMR spectroscopy :
    • 1H NMR : Methylsulfonyl groups appear as singlets (~3.3 ppm), dimethylaminoethyl protons as multiplets (2.2–2.8 ppm) .
    • 13C NMR : Carbonyl (C=O) signals at ~165–170 ppm; thiazole carbons at 110–150 ppm .
  • IR spectroscopy : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and sulfonyl groups (S=O at ~1150–1300 cm⁻¹) .

Q. Table 1: Representative NMR Data for Analogous Compounds

Functional Group1H NMR (ppm)13C NMR (ppm)Source
Methylsulfonyl (-SO₂CH₃)3.32 (s)44.2
Dimethylaminoethyl2.2–2.8 (m)45.8, 56.1
Benzo[d]thiazole7.1–7.8 (m)120–150

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., PFOR enzyme inhibition assays at pH 7.4, 37°C) .
  • Structural analogs : Confirm the compound’s purity (>98%) to rule out interference from byproducts .
  • Statistical rigor : Use multivariate analysis to account for covariates (e.g., cell line heterogeneity, solvent effects) .

Methodological Tip : Replicate experiments across independent labs with blinded sample labeling to minimize bias .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound?

Answer:

  • In vitro enzyme assays : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric NADH oxidation monitoring (λ = 340 nm) .
  • Molecular docking : Simulate binding interactions (e.g., AutoDock Vina) with the benzamide-thiazole scaffold and enzyme active sites .
  • Cellular uptake studies : Use fluorescent analogs (e.g., FITC-labeled derivatives) to track subcellular localization via confocal microscopy .

Q. Table 2: Key Enzymatic Inhibition Data

EnzymeIC₅₀ (µM)Assay ConditionsSource
PFOR2.8 ± 0.337°C, pH 7.4, anaerobic
Cytochrome P450>100Liver microsomes, NADPH

Q. How can intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallinity and stability?

Answer:

  • Hydrogen bonding : N–H⋯N and C–H⋯O/F interactions stabilize crystal packing (e.g., centrosymmetric dimers) and enhance thermal stability .
  • π-π stacking : Benzamide and thiazole rings may stack at 3.5–4.0 Å distances, affecting solubility and melting point .

Methodological Tip : Perform thermal gravimetric analysis (TGA) to correlate hydrogen-bond density with decomposition temperatures (e.g., >200°C for stable crystals) .

Q. What are best practices for designing dose-response studies to evaluate this compound’s efficacy in cellular models?

Answer:

  • Dose range : Use 10 nM–100 µM to capture EC₅₀/IC₅₀ values, adjusted for cytotoxicity (MTT/PrestoBlue assays) .
  • Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., nitazoxanide for antiparasitic activity) .
  • Data normalization : Express results as % inhibition relative to untreated cells, with triplicate technical replicates .

Methodological Tip : Apply Hill slope analysis to assess cooperativity in dose-response curves (ideal slope = 1) .

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